molecular formula C4H4BrNO B1599615 3-(Bromomethyl)isoxazole CAS No. 76632-20-7

3-(Bromomethyl)isoxazole

Cat. No.: B1599615
CAS No.: 76632-20-7
M. Wt: 161.98 g/mol
InChI Key: OHUCPYWPUWLNQI-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)isoxazole” is a compound with the CAS Number: 76632-20-7 . It has a molecular weight of 161.99 . The compound is typically stored in a freezer and has a light yellow liquid physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .


Physical And Chemical Properties Analysis

“this compound” has a light yellow liquid physical form . It is typically stored in a freezer .

Scientific Research Applications

Synthesis of Anticonvulsant Agents

3-(Bromomethyl)isoxazole is used as a starting material in the synthesis of several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Some of these derivatives have exhibited significant anticonvulsant activity in mice, suggesting potential applications in the development of antiepileptic drugs (Uno, Kurokawa, Masuda, & Nishimura, 1979).

Precursor in Heterocyclic Synthesis

This compound serves as a precursor in the synthesis of various heterocycles. For example, its reaction with benzenediazonium chloride has led to the development of novel compounds, expanding the utility in synthetic organic chemistry (Mohareb, Sherif, Shams, & El-Torgoman, 1990).

Development of Antimicrobial and Antitubercular Compounds

Synthesis of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles, prepared from this compound, has shown promising results in screening for antimicrobial and antitubercular activities. This indicates potential applications in the pharmaceutical industry, particularly in the development of new antibiotics and treatments for tuberculosis (Popat, Nimavat, Kachhadia, & Joshi, 2004).

Synthesis of Functionalized Isoxazoles

This compound is also used in the synthesis of functionalized isoxazoles, such as fluorinated analogues of various compounds. These analogues have shown potential in biomedical applications, including as inhibitors and in the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Generation of Heterocyclic Compounds

The use of this compound in the generation of 4,5-dihydro-4,5-dimethylene-3-phenyl-isoxazole, an analogue of ortho-quinodimethane, demonstrates its role in producing diverse heterocyclic compounds. These compounds have applications in organic synthesis and potential pharmaceutical use (Mitkidou & Stephanidou-Stephanatou, 1990).

Safety and Hazards

The safety information for “3-(Bromomethyl)isoxazole” includes several hazard statements such as H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Properties

IUPAC Name

3-(bromomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCPYWPUWLNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440278
Record name 3-(bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76632-20-7
Record name 3-(bromomethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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